molecular formula C7H8LiNO4S B13492514 Lithium(1+)5,6-dimethoxypyridine-3-sulfinate

Lithium(1+)5,6-dimethoxypyridine-3-sulfinate

Cat. No.: B13492514
M. Wt: 209.2 g/mol
InChI Key: MUFXAMLQGRFBJI-UHFFFAOYSA-M
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Description

Lithium(1+)5,6-dimethoxypyridine-3-sulfinate is a chemical compound with a unique structure that includes a lithium ion and a pyridine ring substituted with methoxy groups and a sulfonate group.

Properties

Molecular Formula

C7H8LiNO4S

Molecular Weight

209.2 g/mol

IUPAC Name

lithium;5,6-dimethoxypyridine-3-sulfinate

InChI

InChI=1S/C7H9NO4S.Li/c1-11-6-3-5(13(9)10)4-8-7(6)12-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

MUFXAMLQGRFBJI-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=C(N=CC(=C1)S(=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5,6-dimethoxypyridine-3-sulfinate typically involves the reaction of 5,6-dimethoxypyridine-3-sulfonic acid with a lithium salt. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5,6-dimethoxypyridine-3-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Lithium(1+)5,6-dimethoxypyridine-3-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Lithium(1+)5,6-dimethoxypyridine-3-sulfinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+)5,6-dimethoxypyridine-3-sulfinate include other lithium salts of substituted pyridines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Lithium(1+)5,6-dimethoxypyridine-3-sulfinate is a chemical compound characterized by a lithium ion, a pyridine ring with two methoxy groups, and a sulfinic acid moiety. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is C8H10LiNO4SC_8H_{10}LiNO_4S. The presence of the lithium ion indicates potential applications in medicinal chemistry, particularly in drug design and development. The compound's structural features allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5,6-dimethoxypyridine-3-sulfinic acid with lithium-containing reagents such as lithium hydroxide or lithium carbonate. The reaction is generally conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.

Table 1: Synthesis Conditions

Reagent Solvent Temperature Yield
Lithium hydroxideWaterRoom temperatureHigh
Lithium carbonateOrganic solventSlightly elevatedHigh

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The compound may form reactive intermediates that can modulate biochemical pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several potential biological activities:

  • Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties, suggesting that this compound may also exhibit such effects.
  • Antioxidant Activity : The presence of methoxy and sulfinic acid groups may contribute to antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
  • Drug Development : Due to its structural features, it serves as a scaffold for drug design, particularly in developing pharmaceuticals targeting neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Neuroprotective Studies : A study on structurally similar compounds demonstrated significant neuroprotective effects in cellular models of neurodegeneration. This suggests potential applications for this compound in treating neurodegenerative diseases.
  • Antioxidant Activity Assessment : Research indicated that compounds with sulfinic acid moieties exhibit strong antioxidant activities in vitro. This could imply similar activities for this compound.

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